molecular formula C19H23N3O3S B5303697 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide

4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No. B5303697
M. Wt: 373.5 g/mol
InChI Key: YXOOFZOOYJCSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based molecule that has shown promising results in various studies related to cancer, inflammation, and autoimmune diseases.

Mechanism of Action

The mechanism of action of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in cancer growth and inflammation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. By inhibiting HDACs, 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells. 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to cell death. It also inhibits the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In inflammation and autoimmune diseases, 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of these diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its specificity towards cancer cells and inflammatory pathways. It has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is its solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in a suitable carrier or by using alternative administration routes.

Future Directions

There are several future directions for 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide research. One direction is to further elucidate its mechanism of action and identify specific targets for cancer therapy and inflammation. Another direction is to explore the potential of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in combination with other drugs for enhanced therapeutic efficacy. Additionally, the development of more efficient synthesis methods and formulations can improve the practical applications of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in research and clinical settings.
In conclusion, 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a promising chemical compound that has shown potential in cancer therapy and inflammation. Its specificity towards cancer cells and inflammatory pathways, along with its minimal toxicity towards normal cells, make it a valuable candidate for further research and development. The optimization of synthesis methods and formulations, along with the identification of specific targets and combination therapies, can pave the way for the practical applications of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide in the future.

Synthesis Methods

The synthesis of 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 4-methyl-3-nitrobenzenesulfonamide with piperidine-1-carboxylic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with pyridine-2-carboxaldehyde to obtain 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. In cancer research, 4-methyl-3-(piperidin-1-ylcarbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been found to be effective against various types of cancer, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.

properties

IUPAC Name

4-methyl-3-(piperidine-1-carbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-8-9-17(13-18(15)19(23)22-11-5-2-6-12-22)26(24,25)21-14-16-7-3-4-10-20-16/h3-4,7-10,13,21H,2,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOOFZOOYJCSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(piperidine-1-carbonyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide

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